molecular formula C19H25FN4O2 B11508569 2-(4-Fluoro-phenyl)-4-[(2-morpholin-4-yl-ethylamino)-methylene]-5-propyl-2,4-dihydro-pyrazol-3-one

2-(4-Fluoro-phenyl)-4-[(2-morpholin-4-yl-ethylamino)-methylene]-5-propyl-2,4-dihydro-pyrazol-3-one

Katalognummer: B11508569
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: CNXYDWUWNNAEFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4E)-1-(4-Fluorophenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that features a fluorophenyl group, a morpholine ring, and a pyrazolone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4-Fluorophenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolone core: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.

    Attachment of the morpholine ring: This can be done through a nucleophilic substitution reaction where the morpholine ring is introduced via an alkylation reaction.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the fluorophenyl group or the pyrazolone core, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4E)-1-(4-Fluorophenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of (4E)-1-(4-Fluorophenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4E)-1-(4-Chlorophenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
  • (4E)-1-(4-Bromophenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
  • (4E)-1-(4-Methylphenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

The uniqueness of (4E)-1-(4-Fluorophenyl)-4-({[2-(Morpholin-4-yl)ethyl]amino}methylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one lies in its fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall pharmacological profile.

Eigenschaften

Molekularformel

C19H25FN4O2

Molekulargewicht

360.4 g/mol

IUPAC-Name

2-(4-fluorophenyl)-4-(2-morpholin-4-ylethyliminomethyl)-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H25FN4O2/c1-2-3-18-17(14-21-8-9-23-10-12-26-13-11-23)19(25)24(22-18)16-6-4-15(20)5-7-16/h4-7,14,22H,2-3,8-13H2,1H3

InChI-Schlüssel

CNXYDWUWNNAEFI-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCN3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.